molecular formula C19H24N4O3S B2830076 N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415551-89-0

N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

Cat. No. B2830076
CAS RN: 2415551-89-0
M. Wt: 388.49
InChI Key: ZHZWEWSTUPTZFW-UHFFFAOYSA-N
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Description

N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as CT04, is a novel small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Antimicrobial Agents

Research has shown that compounds with structural elements similar to N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can possess potent antimicrobial properties. For instance, quinazolinone and thiazolidinone derivatives have been synthesized and demonstrated significant in vitro antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).

Organocatalytic Reactions

The compound's related structures have been used in the synthesis of novel organic molecules through organocatalytic reactions. For example, Pictet-Spengler reactions facilitated by BINOL-phosphoric acid have been employed to synthesize a variety of 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the versatility of similar compounds in synthesizing biologically active molecules (Mons et al., 2014).

Synthesis of 2-Oxazolines

Additionally, the transformation of thioamides into 2-oxazolines through transamidation and cyclodehydrosulfurisation has been reported, showcasing a method of synthesizing ring structures that could be related to the oxamide moiety in N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide (Goud & Pathak, 2012).

Chromogenic Agents for Cyanide Detection

Innovative heterocyclic compounds have been developed for the colorimetric detection of cyanide, utilizing mechanisms that may share reactivity principles with N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. These compounds undergo transformations in the presence of cyanide, leading to a visible change, which indicates their potential application in environmental monitoring and safety (Tomasulo et al., 2006).

Synthesis of Novel Mannich Bases

Research on the microwave synthesis of novel Mannich bases, including structures similar to the thiomorpholin-4-yloxan-4-yl moiety found in N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, has demonstrated their potential antimicrobial activity. This underscores the relevance of such compounds in the development of new antimicrobial agents (Nandhikumar & Subramani, 2018).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c20-13-15-3-1-2-4-16(15)22-18(25)17(24)21-14-19(5-9-26-10-6-19)23-7-11-27-12-8-23/h1-4H,5-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWEWSTUPTZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

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